7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline
Overview
Description
The compound "7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline" is a highly substituted quinazoline derivative. Quinazolines are an important class of heterocyclic compounds that have been extensively studied due to their diverse range of biological activities and their presence in numerous pharmacologically active molecules .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a related compound, 4-chloro-6-methoxyquinazoline, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate, which included substitution, nitration, reduction, cyclization, and chlorination . Similarly, the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a compound with a related structure, was performed using direct metalation followed by cuprate-mediated methylation . These methods highlight the complexity and the need for precise control over reaction conditions in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Substituents on the quinazoline core, such as benzyloxy, methoxy, and fluoro groups, can significantly influence the compound's chemical behavior and biological activity. X-ray crystallography is often used to determine the precise three-dimensional structure of these compounds, as demonstrated by the study of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . They can also participate in condensation reactions, as shown in the synthesis of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines . The presence of electron-withdrawing or electron-donating substituents can influence the reactivity of the quinazoline nucleus in these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of substituents like methoxy, benzyloxy, and fluoro groups can affect these properties. For example, the presence of a benzyloxy group can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The fluorescence properties of quinazoline derivatives can also be of interest, particularly for applications in bioconjugation and detection, as seen in the study of 3-benzoxa- and thiazol-2-ylquinoline-5 or 7-maleimides .
Scientific Research Applications
Synthesis Methods and Structural Analysis
- The synthesis of related quinazoline derivatives, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, involves multiple steps including substitution, nitration, reduction, cyclization, and chlorination. The total yield of these processes was reported as 29.2%, and the structure was confirmed through NMR and MS spectrum analysis (Wang et al., 2015).
- Another study synthesized quinazoline derivatives, including the preparation of 7-(3- (substituted-phenoxy) propoxy) quinazoline compounds. These derivatives were characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis, highlighting the diverse structural possibilities within this class of compounds (Yan & Ouyang, 2013).
Biological Activities and Applications
- A study on a similar compound, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, indicated that it acts as an effective inhibitor on the proliferation of lung cancer cell lines. This suggests potential applications in cancer research and therapy, where quinazoline derivatives could be explored for their antiproliferative properties (Cai et al., 2019).
Chemical Properties and Crystal Structure
- The synthesis of 7-benzoxazol-2-yl and 7-benzothiazol-2-yl-6-fluoroquinolones, compounds structurally related to 7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline, was reported. These compounds were obtained using the Gould-Jacobs route, demonstrating the versatility of synthetic methods available for such compounds (Richardson et al., 1998).
- In another related study, the synthesis and crystal structure of similar quinazoline derivatives were investigated, providing valuable insights into the molecular structure that could be relevant for understanding the properties of 7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline (Cai et al., 2019).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound like “7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline”, some or all of this information may not be available. It’s always a good idea to consult primary literature sources or a trusted database for the most accurate and up-to-date information.
properties
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-phenylmethoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-15-10-17-19(29-15)8-9-21(24(17)26)32-25-18-11-22(30-2)23(12-20(18)27-14-28-25)31-13-16-6-4-3-5-7-16/h3-12,14,29H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUIFGUQBUATLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436182 | |
Record name | 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxyquinazoline | |
CAS RN |
574745-75-8 | |
Record name | 7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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